Clathsterol
Description
Clathsterol is a sulfated sterol isolated from marine sponges of the genus Clathria. It was first identified in 2001 from the Red Sea sponge Clathria sp. and has since garnered attention for its antiviral properties, particularly against HIV-1 reverse transcriptase (RT) and SARS-CoV-2 . Structurally, this compound features a steroidal core modified with a sulfate group, which is critical for its bioactivity. Its synthesis has been achieved through advanced organic chemistry strategies, confirming the stereochemistry of its side chain and enabling further pharmacological studies .
Properties
Molecular Formula |
C39H64Na2O15S2 |
|---|---|
Molecular Weight |
883 g/mol |
IUPAC Name |
disodium;[(2S,3S,8R,9S,10S,13R,14S,15R,16R,17R)-15-acetyloxy-17-[(2S)-3,4-di(butanoyloxy)-5-ethyl-6-methylheptan-2-yl]-16-hydroxy-10,13-dimethyl-2-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C39H66O15S2.2Na/c1-10-13-30(41)51-35(36(25(12-3)21(4)5)52-31(42)14-11-2)22(6)32-34(43)37(50-23(7)40)33-26-16-15-24-19-28(53-55(44,45)46)29(54-56(47,48)49)20-39(24,9)27(26)17-18-38(32,33)8;;/h21-22,24-29,32-37,43H,10-20H2,1-9H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2/t22-,24?,25?,26+,27-,28-,29-,32-,33+,34+,35?,36?,37+,38+,39-;;/m0../s1 |
InChI Key |
HACDCFFQGRQGEQ-FYVHBMJCSA-L |
Isomeric SMILES |
CCCC(=O)OC([C@@H](C)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)OC(=O)C)O)C(C(CC)C(C)C)OC(=O)CCC.[Na+].[Na+] |
Canonical SMILES |
CCCC(=O)OC(C(C)C1C(C(C2C1(CCC3C2CCC4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)OC(=O)C)O)C(C(CC)C(C)C)OC(=O)CCC.[Na+].[Na+] |
Synonyms |
clathsterol |
Origin of Product |
United States |
Comparison with Similar Compounds
Clathsterol belongs to a broader class of marine-derived sterols and triterpenes with antiviral activity. Below is a detailed comparison with structurally or functionally related compounds:
Anti-HIV-1 Reverse Transcriptase Activity
This compound inhibits HIV-1 RT at 10 µM . Comparable compounds include:
Key Findings :
- This compound’s potency (10 µM) is lower than that of α-amyrenone (3.3 µM) and cycloartenol ferulate (2.2 µM), suggesting structural modifications (e.g., sulfation) may reduce efficacy against HIV-1 RT compared to non-sulfated triterpenes .
SARS-CoV-2 Main Protease (Mpro) Inhibition
This compound has been studied computationally for SARS-CoV-2 inhibition. Its docking score (-2.20 kcal/mol) is lower than other marine compounds like mirabilin-G (-7.38 kcal/mol), but it forms four hydrogen bonds with Mpro residues (CYS145, HIS163, THR26, GLY143) .
Key Findings :
Drug-Likeness and Pharmacological Limitations
This compound and related marine compounds often violate Lipinski’s Rule of 5 (e.g., molecular weight >500 Da, polar sulfate groups), limiting oral bioavailability . For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
